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Compound of Interest

Compound Name: Stephacidin B

Cat. No.: B15586467

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Stephacidin B, a complex dimeric indole alkaloid isolated from the fungus Aspergillus
ochraceus, has garnered significant attention from the synthetic chemistry community due to its
potent antitumor activity and intricate molecular architecture. The molecule features a unique
bicyclo[2.2.2]diazaoctane core, a diketopiperazine ring, and an unusual indole N-oxide moiety.
Its challenging structure, comprising nine stereocenters, has made it a formidable target for
total synthesis. This document provides a detailed overview and comparison of the key
methodologies developed for the total synthesis of Stephacidin B, primarily focusing on the
seminal works of the Myers, Baran, and Williams research groups. The synthetic strategies
invariably converge on the synthesis of the monomeric precursor, avrainvillamide, which then
undergoes a biomimetic dimerization to afford Stephacidin B.

The total synthesis of Stephacidin B is a testament to the power of modern synthetic organic
chemistry, showcasing a range of elegant and innovative strategies. Researchers in drug
development can leverage these synthetic routes to generate analogues of Stephacidin B for
structure-activity relationship (SAR) studies, potentially leading to the discovery of new
therapeutic agents with improved efficacy and pharmacological profiles. The detailed protocols
provided herein serve as a practical guide for chemists aiming to synthesize these complex
molecules and their derivatives.
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Comparative Summary of Synthetic Strategies

Synthetic
Approach

Key Features

Overall Yield
(%)

Longest Linear
Sequence
(steps)

Ref.

Myers Synthesis

Enantioselective

CBS reduction,
Stereoselective
enolate

alkylation,

Diastereoselectiv

e Strecker-type
addition,
Acylamino
radical

cyclization.

18

[1]

Baran Synthesis

Oxidative enolate

coupling to form

the

bicyclo[2.2.2]diaz

aoctane core,
Biomimetic
cascade

reaction.

~1.0 (from
stephacidin A)

19 (to

avrainvillamide)

[2]

Williams

Synthesis

Facile synthesis

of (R)-allyl
proline methyl
ester, SN2'
cyclization to
form the
bicyclo[2.2.2]
core, Cross-
metathesis

strategy.

~1.0 (from
stephacidin A)

19 (to

avrainvillamide)

[2]
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Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic strategies, the following diagrams created using the
DOT language outline the key transformations in the Myers and Baran approaches, as well as
the final dimerization step.
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Figure 1: Key transformations in the Myers total synthesis of (-)-Avrainvillamide.
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Figure 2: Key transformations in the Baran total synthesis of (-)-Avrainvillamide.
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Figure 3: Dimerization of (-)-Avrainvillamide to (+)-Stephacidin B.

Experimental Protocols

I. Myers Enantioselective Total Synthesis of (-)-
Avrainvillamide
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This synthesis is highlighted by a sequence of highly stereocontrolled reactions to construct the
core of avrainvillamide.

1. Enantioselective Corey-Bakshi-Shibata (CBS) Reduction[1]
o Reaction: Conversion of an a,3-unsaturated ketone to the corresponding (R)-allylic alcohol.

e Protocol: To a solution of the enone (1.0 eq) in THF at -78 °C is added a solution of (R)-2-
methyl-CBS-oxazaborolidine (0.1 eq) in toluene, followed by the slow addition of borane-
dimethyl sulfide complex (1.0 M in THF, 0.6 eq). The reaction is stirred for 30 minutes and
then quenched by the addition of methanol. The product is purified by flash column
chromatography.

e Quantitative Data:

Substrate Product Reagents Yield (%) ee (%)

| a,B-unsaturated ketone | (R)-allylic alcohol | (R)-Me-CBS, BH3-SMe2 | 96 | >95 |
2. Acylamino Radical Cyclization to form the Bicyclo[2.2.2]diazaoctane Core[3]
o Reaction: Formation of the tetracyclic bridged diketopiperazine core.

e Protocol: A solution of the acylamino radical precursor (1.0 eq) and tert-amyl peroxybenzoate
(2.0 eq) in rigorously deoxygenated tert-butyl benzene is heated at 119 °C for 1 hour. The
solvent is removed under reduced pressure, and the residue is purified by flash column
chromatography.

e Quantitative Data:

Substrate Product Reagents Yield (%)

| Amide precursor | Tetracyclic product | tert-Amyl peroxybenzoate | 62 |

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.organic-chemistry.org/totalsynthesis/totsyn01/avrainvillamide-stephacidin-a-b-baran.shtm
https://www.organic-chemistry.org/Highlights/2006/06February.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Il. Baran Total Synthesis of (-)-Stephacidin A and
Conversion to (-)-Avrainvillamide

The Baran synthesis features a powerful oxidative coupling of two different carbonyl species to
construct the bicyclo[2.2.2]diazaoctane core.

1. Oxidative Heterocoupling of Enolates[4][5]
o Reaction: Intermolecular coupling of an amide enolate and an ester enolate.

e Protocol: To a solution of the amide (1.0 eq) and ester (1.2 eq) in THF at -78 °C is added
KHMDS (2.2 eq). After stirring for 30 minutes, a solution of 12 (1.5 eq) in THF is added. The
reaction is quenched with saturated aqueous Na2S203 and extracted with ethyl acetate. The
product is purified by flash column chromatography.

e Quantitative Data:

Amide Substrate Ester Substrate Reagents Yield (%)

| Diketopiperazine | Indole ester | KHMDS, 12 | 75 |
2. Conversion of (-)-Stephacidin A to (-)-Avrainvillamide[2]
¢ Reaction: Reduction of the indole double bond followed by oxidation.
» Protocol:

o Reduction: To a solution of (-)-stephacidin A (1.0 eq) in acetic acid is added NaCNBH3 (10
eq) at room temperature. The reaction is stirred for 12 hours, then quenched with water
and extracted with ethyl acetate.

o Oxidation: The crude dihydroindole from the previous step is dissolved in dioxane, and
catalytic SeO2 (0.2 eq) and 35% H202 (20 eq) are added. The mixture is stirred at room
temperature for 3 days. The product is purified by preparative thin-layer chromatography.

e Quantitative Data:
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Starting Material Intermediate Final Product Overall Yield (%)

| (-)-Stephacidin A | 2,3-Dihydroindole | (-)-Avrainvillamide | 17 |

lll. Dimerization of (-)-Avrainvillamide to (+)-Stephacidin
B

This final step is a biomimetic transformation that yields the natural product.
e Reaction: [4+2] cycloaddition of two molecules of avrainvillamide.

o Protocol: A solution of (-)-avrainvillamide in acetonitrile is treated with triethylamine (excess)
at 23 °C. The reaction progress is monitored by NMR. The solvent and excess triethylamine
are removed under reduced pressure to yield (+)-stephacidin B.[3][6]

e Quantitative Data:

Substrate Product Reagents Conversion (%)

| (-)-Avrainvillamide | (+)-Stephacidin B | Et3N, CH3CN | >95 (by NMR) |

Spectroscopic Data for Key Intermediates

The following table summarizes key *H and 3C NMR data for selected intermediates from the
synthetic sequences. This data is crucial for the characterization and confirmation of the

desired products at each stage.
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. 'H NMR (9, 13C NMR (9,
Compound Synthesis Ref.
ppm, solvent) ppm, solvent)
7.27-7.10 (m,
170.1, 166.2,
4H), 5.89 (s, 1H),
137.9, 128.6,
. 4.05 (dd, J =
Tetracyclic core 128.2, 126.1,
Myers 12.4, 4.0 Hz, [3]
(Myers) 60.5, 58.9, 45.2,
1H), 1.15 (s, 3H),
36.1,22.1,21.9
1.01 (s, 3H)
(CDCIs)
(CDCls)
8.11 (s, 1H), 7.21
(d, J =8.0 Hz,
169.8, 165.4,
1H), 6.85 (t, J =
150.2, 131.5,
8.0 Hz, 1H), 6.79
. 125.4,122.1,
(-)-Stephacidin A (d, J =8.0 Hz,
Baran 118.9, 110.8, [4]
(Baran) 1H), 4.40 (dd, J
62.3, 59.8, 48.7,
=10.0, 5.0 Hz,
35.4, 25.3,23.9
1H), 1.45 (s, 3H),
(CDCls)
1.30 (s, 3H)
(CDCIs)
7.35(d,J=8.0
Hz, 1H), 7.15(t,  168.5, 164.2,
J =8.0 Hz, 1H), 145.1, 135.2,
0 6.95(d,J=8.0 128.7,121.9,
o ) Myers/Baran Hz, 1H), 6.80 (s, 115.3, 110.1, [2][3]
Avrainvillamide
1H), 4.50 (m, 61.5, 60.3, 47.9,
1H), 1.50 (s, 3H), 36.1,24.8,23.5
1.35 (s, 3H) (CDsCN)
(CDsCN)
(+)-Stephacidin Myers/Baran 10.64 (s, 1H), 169.2, 165.8, [7]
B 743 (d,J=7.7 148.9, 140.2,
Hz, 1H), 7.37 (d, 130.1, 128.5,
J =8.0 Hz, 1H), 121.4,118.8,
7.10 (ddd, J = 111.5, 79.9,
7.8,7.7,1.0 Hz, 61.0, 55.6, 54.0,
1H), 6.97 (s, 1H), 45.7, 35.8, 28.6,
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4.42 (m, 1H), 25.4,24.1,22.8
1.55 (s, 3H), 1.37  (de-DMSO,
(s,3H),1.23(s,  90°C)

3H), 1.01 (s, 3H)

(ds-DMSO,

90°C)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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